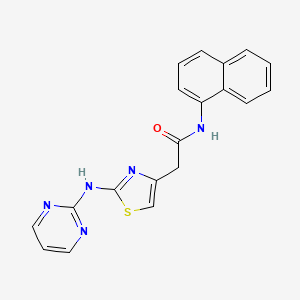

N-(naphthalen-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(naphthalen-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as Napabucasin or BBI608, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. In

Scientific Research Applications

Anti-Parkinson’s Activity

A study involving the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model. Thiazolidinone derivatives, in particular, demonstrated potent activity, suggesting a promising direction for further anti-Parkinson’s pharmacology and toxicology studies (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Crystal Structure Analysis

Research on the crystal structures of thiazolylacetamide derivatives, including those with naphthalen-1-yl groups, has been conducted to understand their chemical properties and interactions. For instance, a study analyzing the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide revealed significant molecular interactions, such as hydrogen bonding, which could be crucial for drug design (Subasri et al., 2017).

Anti-HIV Activity

Compounds structurally related to the one have been synthesized and evaluated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. Notably, some thiazolylacetamide derivatives displayed potent inhibitory activity against HIV-1 replication, underscoring the therapeutic potential of such compounds in antiviral research (Zhan et al., 2009).

Antioxidant Activity

The synthesis and antioxidant activity evaluation of heterocycles derived from 2-acetylnaphthalene, including thiazole and naphthalene derivatives, have highlighted the potential of these compounds as antioxidants. This indicates a possible application in combating oxidative stress-related diseases (Taha, 2012).

Anticancer and Anti-inflammatory Properties

Several studies have focused on the synthesis and biological evaluation of naphthalene and thiazolyl derivatives for their anticancer and anti-inflammatory properties. These compounds have been shown to exhibit activity against various cancer cell lines and inflammatory markers, offering insights into their potential therapeutic uses (Faheem, 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes such as α-amylase and protein kinase B (PKB or Akt) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion and cell proliferation and survival, respectively .

Mode of Action

Similar compounds have been reported to inhibit their targets through competitive inhibition . This involves the compound binding to the active site of the enzyme, preventing the substrate from binding, and thus inhibiting the enzyme’s activity .

Biochemical Pathways

Similar compounds have been shown to affect pathways such as cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . These pathways are crucial for various cellular functions, including cell growth and survival .

Result of Action

Similar compounds have been reported to cause changes in the microscopic morphology of their targets, such as hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These changes can disrupt the normal functioning of the cells, leading to their death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its distribution within the body and its ability to reach its target . Additionally, the compound is reported to have a certain degree of light and heat stability, which can influence its stability under different environmental conditions .

properties

IUPAC Name |

N-naphthalen-1-yl-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c25-17(23-16-8-3-6-13-5-1-2-7-15(13)16)11-14-12-26-19(22-14)24-18-20-9-4-10-21-18/h1-10,12H,11H2,(H,23,25)(H,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHGKYPOXUNVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)

![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)